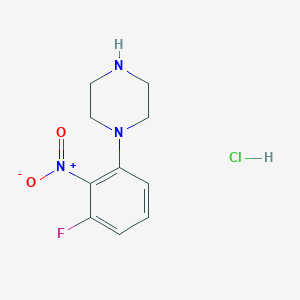

1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride

Description

1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride is a piperazine derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a nitro group at the 2-position. Piperazine derivatives are widely studied for their pharmacological properties, particularly as serotonin receptor modulators, antimicrobial agents, and intermediates in organic synthesis .

Properties

IUPAC Name |

1-(3-fluoro-2-nitrophenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(10(8)14(15)16)13-6-4-12-5-7-13;/h1-3,12H,4-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETWAQSPEFPGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233952-08-3 | |

| Record name | Piperazine, 1-(3-fluoro-2-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride typically involves the reaction of 3-fluoro-2-nitroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst to facilitate the reaction . The reaction mixture is then subjected to purification processes to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.

Medicine: It is investigated for its potential therapeutic properties, including its effects on various biological targets.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets in biological systems. The fluoro and nitro groups on the phenyl ring can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The biological activity of piperazine derivatives is highly dependent on the substituents on the phenyl ring. Below is a comparison of key analogs:

Key Observations :

Pharmacological Profiles

Serotonin Receptor Modulation

- m-CPP (1-(3-Chlorophenyl)piperazine HCl) : Reduces locomotor activity in rats via 5-HT1B/1C receptors; effects blocked by 5-HT antagonists .

- 1-[3-(Trifluoromethyl)phenyl]piperazine: Exhibits antinociceptive effects at 25 µg (i.t.) via 5-HT1B activation .

- Target Compound : The 3-fluoro-2-nitro substitution may alter receptor selectivity. Fluorine’s electronegativity could enhance binding to 5-HT1A/1B subtypes, while the nitro group might reduce bioavailability due to increased polarity .

Antimicrobial Activity

Biological Activity

1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 3-fluoro-2-nitrophenyl group. The presence of both a fluoro and nitro group on the phenyl ring enhances its reactivity and biological interactions.

The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. The fluoro-nitrophenyl moiety facilitates binding through hydrogen bonding and hydrophobic interactions, while the piperazine ring may enhance binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to significant biological effects.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its nitro group is crucial for this activity as it promotes radical formation that can disrupt cellular functions .

- Anticancer Potential : Research indicates that derivatives of piperazine compounds can induce apoptosis in cancer cell lines. For instance, studies have shown that similar compounds can arrest cell proliferation at the G1 phase and trigger caspase activation, suggesting potential as anticancer agents .

- Neurological Effects : Given its structural similarities to known psychoactive substances, this compound is being explored for its effects on neurological pathways. It may act as a modulator of neurotransmitter systems, which could be beneficial in treating psychiatric disorders.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

- Antimicrobial Efficacy : A study reported an MIC (Minimum Inhibitory Concentration) value of 64 µg/mL against Staphylococcus epidermidis, indicating strong antibacterial activity compared to standard antibiotics like ampicillin .

- Cytotoxicity in Cancer Cells : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values ranging from 0.65 µM to 2.78 µM. These values suggest that it may be more effective than traditional chemotherapeutics like doxorubicin .

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with related compounds led to increased caspase-3/7 activity in MCF-7 cells, confirming induction of apoptosis as a mechanism for anticancer effects .

Data Tables

Q & A

Q. What are the established synthetic routes for 1-(3-Fluoro-2-nitrophenyl)piperazine hydrochloride, and what methodological considerations are critical for reproducibility?

Synthesis typically involves functionalizing the piperazine ring with a substituted aryl group. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") can be adapted for derivatives, as demonstrated in the synthesis of 1-(2-fluorobenzyl)piperazine triazoles . Key steps include:

- Reagents : CuSO₄·5H₂O and sodium ascorbate as catalysts.

- Conditions : Dichloromethane (DCM)/water solvent systems under ambient temperature.

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients.

Reproducibility hinges on strict stoichiometric control, inert atmospheres, and reaction monitoring via TLC or LC-MS.

Q. Which analytical techniques are recommended to confirm purity and structural integrity?

- HPLC : Reverse-phase chromatography with micellar or microemulsion mobile phases effectively separates degradation products (e.g., as shown for flunarizine hydrochloride derivatives) .

- NMR/LC-MS : ¹H/¹³C NMR validates structural assignments, while LC-MS quantifies purity and detects trace impurities .

- Reference Standards : Use certified analytical standards (e.g., GC46363 for bromophenylpiperazine analogs) to calibrate instruments .

Q. How should researchers ensure compound stability during storage and experimentation?

- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .

- Stability Testing : Conduct accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via HPLC-MS to identify breakdown products (e.g., nitro group reduction or piperazine ring cleavage) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Functional Group Modifications : Introduce substituents (e.g., triazoles, fluorobenzyl groups) to explore interactions with biological targets. For example, triazole derivatives of 1-(2-fluorobenzyl)piperazine showed anticancer activity via tubulin inhibition .

- Molecular Docking : Use software like AutoDock to predict binding affinities to receptors (e.g., serotonin or dopamine transporters) based on nitro/fluoro substituent positioning .

Q. How can contradictions in pharmacological data across studies be resolved?

- Comparative Assays : Test the compound alongside structurally related analogs (e.g., 1-(4-fluorophenyl)piperazine) under standardized in vitro models (e.g., receptor binding assays) .

- Metabolic Profiling : Use LC-MS/MS to identify metabolites that may contribute to off-target effects or interspecies variability .

Q. What experimental strategies elucidate degradation mechanisms under stress conditions?

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and oxidative/reductive agents. Analyze products via HPLC-MS to identify pathways (e.g., nitro group reduction to amine or piperazine ring oxidation) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .

Q. How can synthetic routes be optimized for scalability without compromising yield?

- Green Chemistry : Replace DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) and reduce catalyst loading (e.g., CuSO₄·5H₂O ≤ 0.1 equiv.) .

- Flow Chemistry : Implement continuous flow systems to enhance reaction control and reduce purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.